1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine CAS 1255717-65-7
1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine CAS 1255717-65-7
An In-Depth Technical Guide to 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine (CAS 1255717-65-7) in Medicinal Chemistry
Executive Summary
In the modern landscape of fragment-based drug discovery (FBDD) and targeted library generation, the selection of highly optimized building blocks is paramount. 1-(3-Pyridin-4-ylisoxazol-5-YL)methanamine (and its N-methyl derivative, CAS 1255717-65-7) represents a privileged heterocyclic scaffold. By combining a pyridine ring, an isoxazole core, and an amine linker, this molecule serves as a highly versatile bioisostere and a potent hinge-binding pharmacophore for kinase inhibitor development. This whitepaper details the structural rationale, synthetic methodology, and application protocols for utilizing this scaffold in advanced drug discovery workflows.
Structural Rationale & Physicochemical Profiling
The architectural brilliance of CAS 1255717-65-7 lies in its tripartite structure, which is specifically designed to engage complex biological targets such as kinases and central nicotinic cholinergic receptors[1].
-
The Pyridine-4-yl Motif: Functions as a canonical hinge-binding element. The basic pyridine nitrogen acts as a strong hydrogen bond acceptor (HBA), interacting directly with the backbone amides of the kinase hinge region (e.g., in ROCK kinase or p38 MAP kinase)[2][3].
-
The Isoxazole Core: Serves as a rigid, metabolically stable bioisostere. Compared to traditional amide linkers or oxazole rings, the 1,2-isoxazole possesses a distinct dipole moment (approx. 3.0 D) and superior resistance to proteolytic cleavage[4]. It acts as a precise spatial spacer, projecting the subsequent functional groups into the solvent-exposed channel of the target protein[5].
-
The Methanamine Linker: Provides a versatile synthetic handle. The secondary amine (in the N-methyl variant) allows for rapid diversification via amide coupling, reductive amination, or sulfonylation, enabling the rapid generation of structure-activity relationship (SAR) libraries.
Quantitative Data Summary
To facilitate rational drug design, the physicochemical properties of the scaffold (both free base and dihydrochloride salt forms) are summarized below, derived from established chemical databases[6][7].
| Property | Free Base (C₁₀H₁₁N₃O) | Dihydrochloride Salt (C₁₀H₁₃Cl₂N₃O) | Rationale / Impact in Drug Design |
| Molecular Weight | 189.22 g/mol | 262.14 g/mol | Low MW ideal for Fragment-Based Drug Discovery (FBDD). |
| Monoisotopic Mass | 189.09021 Da | N/A | Critical for high-resolution mass spectrometry (HRMS) tracking. |
| H-Bond Donors (HBD) | 1 | 3 (including salt protons) | Complies with Lipinski’s Rule of 5; ensures target engagement. |
| H-Bond Acceptors (HBA) | 3 | 3 | Pyridine N, Isoxazole N, and Isoxazole O facilitate binding. |
| Physical State | Oil / Low-melting solid | Crystalline Solid | The dihydrochloride salt is preferred for storage stability. |
Synthetic Methodology: The 1,3-Dipolar Cycloaddition Pathway
The most robust and regioselective method for constructing the 3,5-disubstituted isoxazole core is the Huisgen 1,3-dipolar cycloaddition, specifically the Nitrile Oxide-Alkyne Cycloaddition (NOAC)[8][9].
Mechanistic Causality
Isolating nitrile oxides is notoriously difficult due to their propensity to rapidly dimerize into inactive furoxans[10]. To circumvent this, our protocol employs in situ generation of the pyridine-4-nitrile oxide from its corresponding oxime using Chloramine-T. The transient dipole is immediately trapped by an N-Boc-protected propargylamine (the dipolarophile)[9]. The electronic nature of the terminal alkyne ensures high regioselectivity, exclusively yielding the 1,3,5-substitution pattern required for this scaffold[11].
Workflow for synthesizing CAS 1255717-65-7 via 1,3-dipolar cycloaddition.
Experimental Protocol 1: Synthesis of the Core Scaffold
This protocol is designed as a self-validating system; the precipitation steps inherently purify the intermediate.
-
Oxime Preparation: Dissolve pyridine-4-carboxaldehyde (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq). Stir at room temperature for 2 hours. Monitor by TLC (100% EtOAc). Concentrate and extract with dichloromethane (DCM) to yield the oxime.
-
In Situ Cycloaddition (NOAC): Dissolve the oxime (1.0 eq) and N-Boc-N-methylprop-2-yn-1-amine (1.1 eq) in ethanol/water (1:1).
-
Oxidation: Add Chloramine-T trihydrate (1.2 eq) portion-wise over 30 minutes. Causality: Slow addition prevents the accumulation of the nitrile oxide, minimizing furoxan dimerization.
-
Cyclization: Heat the mixture to 60°C for 4 hours. The cycloaddition occurs spontaneously. Cool to room temperature; the Boc-protected intermediate will often precipitate. Filter and wash with cold water.
-
Deprotection: Suspend the intermediate in 4M HCl in dioxane. Stir for 2 hours at room temperature. The evolution of CO₂ gas indicates successful Boc cleavage.
-
Isolation: Evaporate the solvent under reduced pressure to yield CAS 1255717-65-7 as a highly pure dihydrochloride salt[6].
Application in Drug Discovery: Kinase Inhibitor Library Generation
Isoxazole-pyridine derivatives have shown profound efficacy as inhibitors of ROCK kinase, exhibiting strong antiproliferative activity against tumor cell panels[2][12]. To leverage CAS 1255717-65-7 for library generation, the methanamine group is functionalized to probe the solvent-exposed channel of the kinase.
Pharmacophore mapping of the scaffold within a kinase ATP-binding pocket.
Experimental Protocol 2: High-Throughput Amide Coupling
When utilizing the dihydrochloride salt of CAS 1255717-65-7, the formulation of the reaction mixture must account for the neutralization of the salt to liberate the nucleophilic free amine.
-
Preparation: In a dry vial under inert atmosphere, add the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: 1.0 eq is required to activate HATU, while the remaining 2.0 eq are strictly necessary to neutralize the dihydrochloride salt of the scaffold. Stir for 10 minutes to form the active ester.
-
Coupling: Add CAS 1255717-65-7 dihydrochloride (1.0 eq) to the mixture. Stir at room temperature for 12 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate. Wash the organic layer with 5% LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄ and concentrate to yield the diversified kinase inhibitor candidate.
Conclusion
CAS 1255717-65-7 is far more than a simple chemical catalog entry; it is a rationally designed, privileged scaffold. By mastering the 1,3-dipolar cycloaddition required for its synthesis and understanding its spatial geometry within biological targets, medicinal chemists can rapidly deploy this building block to discover novel therapeutics targeting kinases and cholinergic receptors.
References
-
[7] PubChemLite. 1255717-65-7 (C10H11N3O). Available at: [Link]
-
[2] Journal of Medicinal Chemistry (ACS). Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. Available at:[Link]
-
[12] Journal of Medicinal Chemistry (ACS). Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibit Rock Kinase and Exhibit Antiproliferative Activity. Available at:[Link]
-
[1] Bioorganic & Medicinal Chemistry (PubMed). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Available at: [Link]
-
[8] PMC / NIH. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Available at: [Link]
-
[11] Encyclopedia.pub. Synthesis of Pyrazolo pyrano oxazoles. Available at: [Link]
-
[10] SciSpace. Mini-Review: Organic catalysts in the 1,3-Dipolar cycloaddition reactions of nitrile oxides. Available at: [Link]
-
[9] Maynooth University Research Archive Library. Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. Available at:[Link]
-
[3] IUCr. 4-[4-(4-Fluorophenyl)-1,2-oxazol-5-yl]pyridine. Available at: [Link]
Sources
- 1. Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1255717-65-7|N-Methyl-1-(3-(pyridin-4-yl)isoxazol-5-yl)methanamine dihydrochloride|BLD Pharm [bldpharm.com]
- 7. PubChemLite - 1255717-65-7 (C10H11N3O) [pubchemlite.lcsb.uni.lu]
- 8. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 10. scispace.com [scispace.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. pubs.acs.org [pubs.acs.org]
